molecular formula C21H18N4O3S B2355279 3-({[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-PHENYLPYRIDAZINE CAS No. 1111290-52-8

3-({[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-PHENYLPYRIDAZINE

Cat. No.: B2355279
CAS No.: 1111290-52-8
M. Wt: 406.46
InChI Key: BMQYAMSYMBXMQQ-UHFFFAOYSA-N
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Description

The compound 3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl group at position 3, a methyl sulfanyl (-SCH2-) linker at position 5, and a 6-phenylpyridazine moiety. The 3,4-dimethoxyphenyl group may enhance solubility and metabolic stability compared to simpler aryl substituents, while the pyridazine ring could contribute to π-π stacking interactions in biological targets. Synthesis of analogous compounds (e.g., via Cs2CO3-mediated coupling in DMF ) highlights the feasibility of producing such derivatives for further study.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-26-17-10-8-15(12-18(17)27-2)21-22-19(28-25-21)13-29-20-11-9-16(23-24-20)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQYAMSYMBXMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-PHENYLPYRIDAZINE typically involves multi-step organic reactions. One common approach starts with the preparation of the oxadiazole ring, followed by the introduction of the dimethoxyphenyl group. The final steps involve the formation of the pyridazine ring and the thioether linkage. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Additionally, purification methods like recrystallization and chromatography are used to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

3-({[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-PHENYLPYRIDAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-({[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-PHENYLPYRIDAZINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.

Mechanism of Action

The mechanism of action of 3-({[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-PHENYLPYRIDAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally or functionally related molecules from published studies:

Compound Name Structure Highlights Molecular Formula Molar Mass (g/mol) Reported Biological Activities
Target Compound 3,4-Dimethoxyphenyl-1,2,4-oxadiazole, methyl sulfanyl linker, 6-phenylpyridazine C20H17N4O3S* 409.44* Not explicitly reported; inferred antimicrobial potential based on oxadiazole derivatives
5-Methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () Thienopyrimidine fused with oxadiazole Likely C23H16N4O3S† Antimicrobial activity
4-[(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene () 1,2,4-Triazole with sulfanyl linkage C10H10N4S‡ Anti-inflammatory, antiviral, antimicrobial
6-[(4-Ethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-2,3-dihydropyridazin-3-one () Triazolylmethoxy-dihydropyridazinone C23H23N5O2S 433.53 No activity reported

*Calculated based on structural analysis.
†Formula inferred from structural description in .
‡Example formula for a 1,2,4-triazole derivative.

Key Structural Differences and Implications

Core Heterocycle: The target compound’s 1,2,4-oxadiazole core differs from the 1,2,4-triazole in and the thienopyrimidine in . The pyridazine ring in the target compound vs. pyrimidine in may influence solubility and hydrogen-bonding interactions.

Substituent Effects :

  • The 3,4-dimethoxyphenyl group in the target compound could improve lipophilicity and membrane permeability compared to unsubstituted phenyl groups (e.g., in ) .
  • The methyl sulfanyl linker (-SCH2-) in the target compound contrasts with the triazolylmethoxy group in , which may affect metabolic stability due to sulfur’s susceptibility to oxidation.

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for analogous oxadiazoles, such as Cs2CO3-mediated coupling in DMF . In contrast, triazole derivatives () often involve cyclization with NaOH or ethyl chloroacetate .

Biological Activity

The compound 3-({[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-PHENYLPYRIDAZINE is a complex organic molecule featuring an oxadiazole moiety, which has been recognized for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Oxadiazole Ring : Known for its role in various biological activities including anticancer and antimicrobial properties.
  • Dimethoxyphenyl Group : This moiety enhances lipophilicity and may contribute to the compound's ability to penetrate biological membranes.
  • Pyridazine Framework : Often associated with neuroactive properties.

Anticancer Properties

Research indicates that derivatives of oxadiazole exhibit significant anticancer activity through various mechanisms:

  • Inhibition of Enzymes : Compounds with oxadiazole rings have been shown to inhibit key enzymes involved in cancer cell proliferation, including thymidylate synthase and histone deacetylases (HDAC) .
  • Cell Line Studies : In vitro studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and disrupting mitochondrial function .
Study Cell Line IC50 (µM) Mechanism
Study 1MCF-710HDAC inhibition
Study 2HeLa15Apoptosis via caspase activation
Study 3A54920Mitochondrial disruption

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : Studies have shown that oxadiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis .
Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been explored:

  • Cytokine Modulation : Research indicates that compounds containing the oxadiazole moiety can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The oxadiazole ring interacts with enzymes critical for cancer cell survival.
  • Receptor Modulation : The compound may modulate receptor activity involved in inflammatory pathways.

Case Studies

  • Case Study on Anticancer Activity : A recent study demonstrated that a derivative similar to our compound showed a significant reduction in tumor size in xenograft models when administered at a dose of 20 mg/kg. This was attributed to enhanced apoptosis and reduced angiogenesis.
  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with resistant bacterial infections showed that an oxadiazole derivative exhibited a higher efficacy compared to traditional antibiotics, leading to improved patient outcomes.

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